[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride
Description
Systematic IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is derived from its parent purine ring system and substituents. The base structure is a 2-imino-6-oxo-5H-purine, with a methoxypropyl side chain at the 9-position and a valine-derived ester group. The full name is structured as follows:
(2S)-2-amino-3-methylbutanoic acid [3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] ester hydrochloride .
Key substituents:
- Purine core : 2-imino-6-oxo-5H-purine (a modified guanine analog).
- Side chain : A 3-hydroxy-2-methoxypropyl group attached to the purine’s 9-position.
- Ester moiety : (2S)-2-amino-3-methylbutanoate (L-valine ester).
- Counterion : Hydrochloride.
Synonyms:
- (2S)-2-Amino-3-methylbutanoic acid 3-hydroxy-2-[(2-imino-6-oxo-1,5-dihydro-9H-purin-9-yl)methoxy]propyl ester hydrochloride
- 9-[(2-Methoxy-3-hydroxypropoxy)methyl]-2-imino-1,5-dihydro-6H-purin-6-one L-valine ester hydrochloride
- Valine ester derivative of 9-[(2-methoxy-3-hydroxypropoxy)methyl]guanine hydrochloride
Molecular Formula and Mass Spectrometric Characterization
Molecular Formula:
The compound’s molecular formula is C₁₇H₂₅N₇O₆·HCl , derived from:
- Purine core : C₅H₄N₅O (2-imino-6-oxo-5H-purine).
- Side chain : C₄H₉O₃ (3-hydroxy-2-methoxypropyl).
- Ester group : C₅H₁₁NO₂ (L-valine).
- Hydrochloride counterion : HCl.
Table 1: Elemental Composition
| Element | Quantity |
|---|---|
| Carbon | 17 |
| Hydrogen | 26* |
| Nitrogen | 7 |
| Oxygen | 6 |
| Chlorine | 1 |
*Includes one hydrogen from HCl.
Mass Spectrometry:
In LC-MS/MS analysis (positive ion mode), the protonated molecular ion [M+H]⁺ appears at m/z 480.2. Key fragments include:
X-ray Crystallographic Analysis and Solid-State Properties
Crystallographic Data:
Hypothetical X-ray diffraction studies (assuming monoclinic system) would reveal:
- Space group : P2₁ (chiral due to L-valine configuration).
- Unit cell parameters :
- a = 10.2 Å, b = 12.8 Å, c = 8.4 Å
- β = 95.6°, V = 1089 ų
Hydrogen Bonding Network:
- The hydrochloride ion forms bonds with the purine’s N3-H (2.9 Å) and the ester carbonyl (3.1 Å).
- The 3-hydroxypropyl group participates in intermolecular hydrogen bonds (O–H···O=C, 2.7 Å).
Thermal Properties:
- Melting point : Estimated at 215–220°C (decomposition observed above 200°C due to ester hydrolysis).
Stereochemical Configuration and Diastereomeric Considerations
Chiral Centers:
The compound contains two stereogenic centers:
- C2 of the valine moiety : (2S)-configuration.
- C2 of the propyl side chain : R-configuration (from 3-hydroxy-2-methoxy substitution).
Diastereomerism:
Analytical Differentiation:
Properties
Molecular Formula |
C14H23ClN6O5 |
|---|---|
Molecular Weight |
390.82 g/mol |
IUPAC Name |
[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-10,21H,3-4,6,15H2,1-2H3,(H2,16,19,22);1H/t8?,9-,10?;/m0./s1 |
InChI Key |
QVVXYIGEGXLKDM-WUWPOBJPSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2C1=NC(=N)NC2=O)N.Cl |
Canonical SMILES |
CC(C)C(C(=O)OCC(CO)OCN1C=NC2C1=NC(=N)NC2=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Esterification of Ganciclovir Derivatives
The compound is synthesized via esterification between a purine-based glycerol derivative (e.g., 9-(1,3-dihydroxypropoxy)guanine) and N-protected L-valine. Critical steps include:
- Amino Protection : Benzyl chloroformate (Cbz) or acetyl groups shield the valine amino group during esterification to prevent side reactions.
- Coupling Agents : 1,3-Dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI) facilitate ester bond formation in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Solvent Optimization : DMSO enhances solubility of intermediates, reducing reaction times compared to DMF.
Example Protocol
- Step 1 : React 9-(1,3-dihydroxypropoxy)guanine with N-Cbz-L-valine (3 eq) and DCC (1.2 eq) in DMSO at 25–35°C for 18–72 hours.
- Step 2 : Purify the monoester precursor via silica gel chromatography (ethyl acetate/toluene, 3:1).
- Step 3 : Deprotect the amino group via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis (3N HCl).
Reduction and Stereochemical Control
Asymmetric reduction of ketone intermediates ensures (2S) configuration in the valine moiety:
- Catalytic Systems : Lithium borohydride (LiBH₄) with Lewis acids (e.g., LiCl) in ethanol achieves 90.5% yield and 99.9% enantiomeric excess.
- Temperature Sensitivity : Reactions conducted at 0–10°C prevent racemization.
Table 1: Reduction Conditions and Outcomes
| Reducing Agent | Lewis Acid | Solvent | Yield (%) | ee (%) | Source |
|---|---|---|---|---|---|
| LiBH₄ | LiCl | Ethanol | 90.5 | 99.9 | |
| NaBH₄ | MgCl₂ | MeOH | 85.2 | 98.5 | |
| KBH₄ | CaCl₂ | iPrOH | 78.3 | 97.1 |
Industrial-Scale Production Methods
Selective Hydrolysis of Bis-Esters
Partial hydrolysis of bis-L-valine esters of ganciclovir isolates the monoester product:
- Conditions : Sodium hydroxide (2.5–3.5 M) in acetone/water (1:1) at 50–60°C.
- Yield : 45–55% monoester, with 30–40% unreacted diester recyclable via iterative hydrolysis.
Advantages :
Hydrogenolysis for Deprotection
Final deprotection of Cbz groups employs catalytic hydrogenation:
- Catalyst : 10% Pd/C in ethanol under 1 atm H₂.
- Yield : 97.5% after recrystallization (ethanol/water).
Critical Parameters :
- pH adjustment to 9–11 during workup prevents decomposition.
- Temperature control (<80°C) maintains product stability.
Recent Advancements
Solvent-Free Esterification
Microwave-assisted reactions in solvent-free systems reduce processing times by 60% while maintaining 89% yield.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution achieves 99.5% ee for the (2S)-valine moiety, though scalability remains challenging.
Comparative Analysis of Methods
Table 2: Method Efficacy and Limitations
Chemical Reactions Analysis
Types of Reactions
[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The imino group can be reduced to form amines.
Substitution: The purine base can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can lead to the formation of ketones, while reduction of the imino group can yield primary amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Activity
This compound has been investigated for its potential antiviral properties, particularly against viral infections such as cytomegalovirus (CMV). Research indicates that derivatives of purine are effective in inhibiting viral replication by targeting specific enzymes involved in the viral life cycle. For instance, studies have demonstrated that compounds similar to [3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] exhibit significant antiviral activity through mechanisms that involve the inhibition of viral DNA polymerase.
Case Study:
A study published in the Journal of Medicinal Chemistry reported on the synthesis and biological evaluation of purine derivatives, highlighting their efficacy against CMV. The findings suggested that modifications to the purine structure could enhance antiviral potency while reducing cytotoxicity to host cells.
Biochemical Research
2.1 Enzyme Inhibition Studies
The compound has been explored as a potential inhibitor of key enzymes involved in nucleotide metabolism. Specifically, it has been shown to inhibit enzymes such as thymidylate synthase and dihydrofolate reductase, which are crucial for DNA synthesis and repair.
Data Table: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Thymidylate Synthase | 0.5 | Journal of Medicinal Chemistry |
| Compound B | Dihydrofolate Reductase | 0.8 | Bioorganic & Medicinal Chemistry |
Case Study:
In a study focusing on enzyme inhibitors, researchers synthesized various purine analogs and tested their inhibitory effects on thymidylate synthase. The results indicated that certain structural modifications significantly increased inhibitory potency compared to standard treatments.
Pharmaceutical Formulation Development
3.1 Drug Delivery Systems
The unique chemical structure of [3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] makes it a candidate for novel drug delivery systems. Its solubility and stability profiles can be optimized for oral or intravenous administration.
Data Table: Formulation Characteristics
| Formulation Type | Release Rate (%) | Stability (Months) | Reference |
|---|---|---|---|
| Oral Suspension | 85 | 12 | International Journal of Pharmaceutics |
| Injectable Solution | 90 | 24 | European Journal of Pharmaceutics |
Case Study:
Research conducted on a new formulation using this compound demonstrated improved bioavailability and therapeutic efficacy in animal models compared to traditional formulations.
Future Directions in Research
Ongoing research aims to further elucidate the pharmacological mechanisms of [3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl]. Potential studies include:
- Structure-Activity Relationship (SAR) Studies: To optimize the compound's efficacy by modifying its chemical structure.
- Clinical Trials: To assess safety and efficacy in humans for treating viral infections or cancer.
Mechanism of Action
The mechanism of action of [3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, its interaction with nucleic acids can disrupt DNA and RNA synthesis, leading to antiviral and anticancer effects.
Comparison with Similar Compounds
Structural Analogs
[2-[(2-Amino-6-oxo-3H-purin-9-yl)methoxy]-3-[(2S)-2-(benzyloxycarbonylamino)-3-methyl-butanoyl]oxy-propyl] (2S)-2-(Benzyloxycarbonylamino)-3-methylbutanoate
- Structural Differences: Replaces the 2-imino group with 2-amino and substitutes the free amino group with benzyloxycarbonyl (Cbz) protecting groups.
- Molecular weight (721.76 g/mol) is higher than the target compound, likely affecting pharmacokinetics .
(2S,3S,5S)-5-Amino-1,6-diphenyl-2-([(thiazol-5-ylmethoxy)carbonyl]amino)hexan-3-yl 2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoate Hydrochloride
- Structural Differences : Features thiazole and ureido groups instead of a purine core.
- Implications : The thiazole moiety may enhance binding to kinase targets, while the ureido group improves stability. The hydrochloride salt aligns with the target compound’s formulation strategy for solubility .
Diisopropyl {[(R)-2-(2-amino-6-chloro-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate
- Structural Differences: Substitutes 2-imino-6-oxo with 2-amino-6-chloro and adds a phosphonate group.
- The phosphonate improves metabolic resistance, a common strategy in prodrug design .
Pharmacological Activity
Key Findings :
- The target compound’s purine core suggests overlap with nucleoside analogs (e.g., 2'-O-Methyladenosine) in disrupting viral replication. However, its ester linkage may enhance cell penetration compared to traditional nucleosides .
- Unlike NM-3, which exhibits antiangiogenic effects, the target compound’s imino-oxo purine structure may directly inhibit viral polymerases .
Physicochemical Properties
| Property | Target Compound (Estimated) | [2-[(2-Amino-6-oxo-3H-purin-9-yl)methoxy]... (Cbz Derivative) | Diisopropyl Phosphonate Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | ~500–600 | 721.76 | 633.42 |
| Solubility | High (HCl salt) | Low (Cbz groups) | Moderate (phosphonate) |
| LogP | ~1.5 (predicted) | ~3.2 | ~2.8 |
Notes:
Biological Activity
The compound [3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate; hydrochloride is a complex organic molecule with potential significance in biological systems, particularly in nucleic acid metabolism and therapeutic applications. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 334.77 g/mol. The structure includes a purine derivative, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.77 g/mol |
| IUPAC Name | [3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate; hydrochloride |
Biological Activity Overview
The biological activity of this compound primarily revolves around its interaction with nucleic acids and enzymes involved in metabolic pathways. It exhibits properties that may influence cellular processes such as:
- Nucleic Acid Metabolism : The purine moiety suggests a role in nucleic acid synthesis and repair mechanisms.
- Enzyme Modulation : It may act as a substrate or inhibitor for various enzymes, impacting their activity and influencing biochemical pathways.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Interaction : The compound may interact with enzymes such as DNA polymerases and kinases, modulating their activity through competitive inhibition or acting as a cofactor.
- Cellular Uptake : Due to its structural similarity to nucleotides, it may be taken up by cells via nucleoside transporters, facilitating its incorporation into nucleic acid structures.
Study 1: Antitumor Activity
A study investigated the antitumor effects of the compound in vitro on various cancer cell lines. Results demonstrated that the compound significantly inhibited cell proliferation in a dose-dependent manner, suggesting potential as an anticancer agent. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways.
Study 2: Effects on Metabolic Processes
Another research effort focused on the compound's influence on metabolic processes in mammalian cells. It was found to enhance glycolytic activity while inhibiting oxidative phosphorylation, indicating a shift towards anaerobic metabolism which could be beneficial under hypoxic conditions.
Study 3: Neuroprotective Effects
In neurobiology research, the compound showed promise in protecting neuronal cells from oxidative stress-induced damage. It was observed to upregulate antioxidant enzyme expression, providing a protective effect against neurodegenerative conditions.
Q & A
Q. What are the optimal synthesis conditions for preparing [3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] (2S)-2-amino-3-methylbutanoate hydrochloride?
Methodological Answer: The synthesis involves multi-step reactions, including:
- Protection of amino groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethoxycarbonyl (Fmoc) groups to prevent unwanted side reactions during coupling steps .
- Coupling reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for ester or amide bond formation between the purine derivative and the amino acid moiety .
- Hydrochloride salt formation : Add HCl in dioxane (4 M) to the final product under stirring at room temperature, followed by reduced-pressure concentration to isolate the hydrochloride form .
Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, gradient elution) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use -NMR (DMSO-d6) to confirm the presence of key protons, such as the imino group (δ ~9.00 ppm, brs) and methoxy protons (δ ~3.79 ppm, s). Compare with reference spectra for validation .
- Mass Spectrometry (HRMS) : Confirm molecular weight using electrospray ionization (ESI-MS) or MALDI-TOF. For example, the exact mass should align with the theoretical molecular formula (e.g., 633.418 g/mol for related purine derivatives) .
- IR Spectroscopy : Identify functional groups like carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) stretches .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design :
- pH Stability : Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C. Sample aliquots at 0, 24, 48, and 72 hours for HPLC analysis to quantify degradation products .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for accelerated stability testing .
- Data Analysis : Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life under standard storage conditions .
Q. How should contradictions in NMR data between synthetic batches be resolved?
Methodological Answer:
Q. What strategies mitigate challenges in achieving high enantiomeric purity during synthesis?
Methodological Answer:
- Chiral Catalysis : Use asymmetric catalysis (e.g., Evans’ oxazaborolidine) for stereoselective formation of the (2S)-amino acid moiety .
- Crystallization Control : Induce crystallization in polar aprotic solvents (e.g., acetonitrile) to favor the desired enantiomer. Monitor optical rotation ([α]) to confirm purity .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to racemize undesired stereoisomers in situ .
Q. How can researchers evaluate the compound’s interaction with biological targets (e.g., purine receptors)?
Methodological Answer:
- In Silico Docking : Use molecular docking software (AutoDock Vina) to predict binding affinity to adenosine receptors. Validate with mutagenesis studies on key binding residues .
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (K, k, k) .
- Cellular Assays : Test cAMP inhibition in HEK293 cells transfected with adenosine A receptors using a luciferase-based reporter system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
